Buserelin

概要

説明

ブセレリンは、黄体形成ホルモン放出ホルモン(LHRH)アゴニストの合成ペプチド類似体です。 主に、前立腺がんや乳がんなどのホルモン感受性がん、子宮内膜症や子宮筋腫などのエストロゲン依存性疾患の治療に使用されます 。 ブセレリンは、また、生殖補助医療や性転換ホルモン療法の一部としても使用されます .

準備方法

ブセレリンは、固相ペプチド合成(SPPS)法を用いて合成することができます。 このプロセスは、保護されたアミノ酸を樹脂に段階的に結合させ、続いて脱保護と精製を行う工程を含みます 。 工業生産法には、超ろ過を使用して熱源を除去する方法があり、これは調製中のブセレリンの損失率を低減するのに役立ちます 。 別の方法は、ブセレリン酢酸脂質マイクロバブルを調製する方法で、これにより薬物の標的化特性が向上し、毒性が低下します .

化学反応の分析

Metabolism of Buserelin

This compound is metabolized and subsequently inactivated by peptidases, including pyroglutamyl peptidase and chymotrypsin-like endopeptidase, in the liver, kidneys, and gastrointestinal tract . In the pituitary gland, inactivation occurs via membrane-located enzymes .

Chemical Reaction Analysis findings

Pharmacokinetics

This compound's pharmacokinetics have been studied, including its absorption, distribution, metabolism, and excretion . Key parameters include:

- Bioavailability: this compound is ineffective via oral administration due to first-pass metabolism . Bioavailability is 2.5 to 3.3% by intranasal administration and 70% by subcutaneous injection .

- Plasma Protein Binding: Approximately 15%

- Elimination Half-Life: 72 to 80 minutes

- Excretion: this compound and its metabolites are eliminated in urine and bile, with approximately 50% of this compound excreted unchanged in urine .

Other reactions

科学的研究の応用

Medical Uses

Buserelin is utilized in several key areas:

- Hormone-Responsive Cancers : It is approved for the treatment of prostate cancer and premenopausal breast cancer, effectively reducing hormone levels that fuel these cancers .

- Endometriosis and Uterine Fibroids : this compound is used to treat estrogen-dependent conditions such as endometriosis and uterine fibroids by inducing a temporary menopause-like state, leading to symptom relief and tumor shrinkage .

- Assisted Reproduction : In reproductive medicine, this compound is employed for pituitary suppression during ovulation induction, enhancing the efficacy of gonadotropin administration .

- Precocious Puberty : Off-label uses include treatment for precocious puberty in children and as a puberty blocker in transgender youth .

Treatment of Uterine Fibroids

A study involving 40 patients assessed the efficacy of intranasal versus subcutaneous administration of this compound acetate for uterine fibroids. The results indicated that 70% of subjects experienced a reduction in fibroid volume to 66% or less after six months of treatment. Notably, larger fibroids showed a greater likelihood of regression .

| Administration Route | Number of Patients | Regression Rate |

|---|---|---|

| Intranasal | 21 | 70% |

| Subcutaneous | 19 | 70% |

Endometriosis Management

In a clinical trial focused on endometriosis-related pelvic pain, this compound acetate significantly reduced dysmenorrhea and pelvic pain over six months. Symptoms persisted for up to 12 months post-treatment in many patients .

| Symptom | Improvement Rate |

|---|---|

| Dysmenorrhea | Significant |

| Pelvic Pain | Significant |

Case Studies

- Prostate Cancer Treatment : A long-term study highlighted this compound's effectiveness in managing advanced prostate cancer by significantly lowering testosterone levels, which are crucial for cancer progression. Patients showed improved survival rates when treated with this compound compared to standard therapies alone .

- Assisted Reproductive Technology : In a randomized trial comparing this compound with human chorionic gonadotropin for ovulation induction, this compound resulted in a higher number of mature oocytes but lower implantation rates. This underscores its dual role in fertility treatments—enhancing egg retrieval while requiring careful management to optimize pregnancy outcomes .

作用機序

ブセレリンは、下垂体のゴナドトロピン放出ホルモン受容体(GnRHR)を刺激します。 これによりGnRH受容体が脱感作され、放出されるゴナドトロピン量が減少します。 男性では、これによりテストステロンの合成と放出が減少する一方、女性ではエストロゲン分泌が抑制されます 。 関与する分子標的としては、生殖ホルモンの調節に重要な役割を果たす、下垂体のGnRH受容体があります .

類似の化合物との比較

ブセレリンは、リュープロレリン、ゴセレリン、トリプトレリンなどの他のGnRHアゴニストと比較されます。 これらの化合物は、類似の作用機序を共有していますが、薬物動態特性と臨床応用が異なります 。 例えば:

リュープロレリン: 前立腺がんや子宮内膜症の治療に使用されます。

ゴセレリン: 乳がんや前立腺がんの治療に使用されます。

トリプトレリン: ホルモン感受性がんの治療と生殖補助医療に使用されます.

ブセレリンは、位置6のグリシンをD-セリンに、位置10のグリシンアミドをエチルアミドに置換するなど、その特異的な修飾がユニークであり、これによりLHRH効果が向上します .

類似化合物との比較

Buserelin is compared with other GnRH agonists such as leuprorelin, goserelin, and triptorelin. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications . For example:

Leuprorelin: Used in the treatment of prostate cancer and endometriosis.

Goserelin: Applied in the treatment of breast cancer and prostate cancer.

Triptorelin: Used for the treatment of hormone-responsive cancers and in assisted reproduction.

This compound is unique in its specific modifications, such as the substitution of glycine in position 6 by D-serine and glycinamide in position 10 by ethylamide, which enhances its LHRH effect .

生物活性

Buserelin is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), primarily utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis. Its biological activity is characterized by its ability to modulate the release of gonadotropins, which subsequently affects steroidogenesis in both males and females. This article delves into the pharmacodynamics, pharmacokinetics, and clinical applications of this compound, supported by relevant case studies and research findings.

This compound functions as an agonist at the gonadotropin-releasing hormone receptor (GnRHR) located in the pituitary gland. Upon administration, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous exposure, this compound leads to receptor desensitization, resulting in decreased secretion of these hormones. This suppression ultimately lowers serum testosterone in males and estrogen in females, effectively managing conditions driven by these hormones .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : this compound demonstrates a bioavailability of approximately 70% when administered subcutaneously. Oral bioavailability is negligible due to extensive first-pass metabolism .

- Distribution : The compound exhibits a volume of distribution that favors accumulation in the liver, kidneys, and anterior pituitary gland .

- Metabolism : this compound is metabolized primarily by peptidases in the liver and kidneys. Its metabolites are biologically inactive and are eliminated predominantly via urine .

- Half-life : The initial half-life post-intravenous administration is approximately 5 minutes in rats and 12 minutes in guinea pigs, with a terminal half-life ranging from 72 to 80 minutes for other routes .

Clinical Applications

This compound is utilized in various clinical settings:

- Prostate Cancer : It is employed for palliative treatment in advanced cases, effectively reducing testosterone levels through sustained inhibition of gonadotropin production .

- Endometriosis : The drug aids in managing endometriosis symptoms by lowering estrogen levels, thus alleviating pain associated with this condition .

- Fertility Treatments : In controlled ovarian stimulation protocols, this compound can help prevent premature ovulation .

Table 1: Summary of Clinical Uses of this compound

| Condition | Mechanism | Administration Route | Typical Dosage |

|---|---|---|---|

| Prostate Cancer | Gonadotropin suppression | Subcutaneous | 50-500 mcg/day |

| Endometriosis | Estrogen suppression | Subcutaneous | 300-1200 mcg/day |

| Ovarian Stimulation | Prevents premature ovulation | Nasal/Intrauterine | Varies by protocol |

Case Studies

-

Prostate Cancer Management :

A study involving patients with metastatic prostate cancer demonstrated that this compound significantly lowered serum testosterone levels within 24 hours of administration. Patients receiving high doses (300 mcg/day) exhibited a marked reduction in tumor markers over a treatment period of six months . -

Endometriosis Treatment :

In a randomized controlled trial assessing the efficacy of this compound versus placebo in women with endometriosis, those treated with this compound reported a significant decrease in pain scores after three months, alongside improvements in quality-of-life metrics .

Research Findings

Recent studies have highlighted several key aspects regarding the biological activity of this compound:

- Nasal Bioavailability Enhancement : Research indicates that using cyclodextrins can improve nasal absorption rates of this compound, potentially expanding its delivery methods beyond injections .

- Long-term Effects : Chronic administration studies reveal that prolonged use can lead to significant reductions in gonadal steroid levels, which are reversible upon discontinuation of therapy .

特性

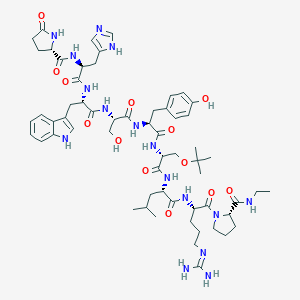

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMDEDHDQYLBRT-DRIHCAFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H90N16O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57982-77-1 (Parent) | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30218712 | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68630-75-1 | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buserelin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

ANone: Buserelin is a peptide hormone analog and does not possess catalytic properties. Its mechanism of action involves binding to and activating GnRH receptors, not catalyzing chemical reactions.

ANone: The provided research papers do not offer details on computational chemistry studies or QSAR models developed for this compound.

A: this compound is a synthetic analog of GnRH with specific amino acid substitutions that enhance its potency and prolong its duration of action compared to native GnRH. [, ] While the provided papers do not delve into detailed SAR studies, it's generally understood that modifications to the GnRH decapeptide sequence can significantly impact its receptor binding affinity, enzymatic degradation resistance, and biological activity. [, ]

ANone: The provided research papers do not contain information about the ecotoxicological effects or environmental degradation pathways of this compound.

A:

- Absorption: this compound can be administered intravenously, intranasally, subcutaneously, and through biodegradable implants. [, , , , , , ] The route of administration significantly influences its absorption and bioavailability. For example, intranasal administration results in lower peak serum concentrations compared to subcutaneous injection. []

- Distribution: After administration, this compound distributes throughout the body and primarily targets the pituitary gland and gonads, where GnRH receptors are expressed. [, , , , , ]

- Metabolism: this compound is primarily metabolized by peptidases in the blood and tissues. [, ] The major metabolite identified is the this compound-(5-9) pentapeptide. []

- Excretion: Both this compound and its metabolites are primarily excreted in the urine. [, ]

- Pharmacodynamics: this compound's primary pharmacodynamic effect is the downregulation and desensitization of GnRH receptors in the pituitary gland, leading to the suppression of LH and FSH secretion. [, , , , , ]

ANone:

- In vitro: this compound's direct effects have been studied in various cell culture models, including:

- Ovarian cells: this compound influences steroidogenesis in a dose- and cell-context-dependent manner, affecting estradiol and progesterone production. [, , ]

- Uterine leiomyoma cells: this compound exhibits antiproliferative effects, potentially mediated by annexin V and PKC activation. []

- Mammary cancer cells: this compound demonstrates both stimulatory and inhibitory effects on cell growth, depending on estrogen presence and potential interactions with LH-RH antagonist binding sites. []

- In vivo: Animal models, primarily rats, have been used extensively to evaluate this compound's effects on:

- Ovarian function: this compound suppresses ovulation, reduces ovarian weight, and alters follicular dynamics. [, , , , , ]

- Bone metabolism: this compound induces estrogen-deficiency osteopaenia, highlighting potential skeletal side effects. [, ]

- Prostate cancer: this compound, often combined with antiandrogens, effectively reduces prostate weight by suppressing testosterone production. []

- Clinical Trials: Numerous clinical trials have investigated this compound's efficacy in treating various conditions, including:

- Endometriosis: this compound effectively reduces endometriosis-associated symptoms by inducing a hypoestrogenic state. [, ]

- Prostate Cancer: this compound provides an alternative to traditional hormone therapy by effectively suppressing testosterone levels. [, ]

- Central Precocious Puberty: this compound effectively slows down pubertal development in children. [, ]

- Infertility: this compound is used in controlled ovarian hyperstimulation protocols for in vitro fertilization (IVF). [, , , ]

A: While the development of resistance to GnRH agonists like this compound is not extensively discussed in the provided papers, some studies suggest that prolonged use can lead to a restoration of gonadotropin secretion and gonadal function in certain cases. [, ] Further research is needed to fully elucidate the mechanisms underlying potential resistance development.

A: Radioimmunoassay (RIA) is the primary analytical method used to quantify this compound in serum and urine samples. [, , , ] This method utilizes antibodies specific to this compound to detect and measure its concentration. High-performance liquid chromatography (HPLC) coupled with RIA is employed to separate and quantify intact this compound and its metabolites in urine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。